Cas no 2097979-37-6 (N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine)

N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
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- N-methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
- N-methyl-2-(4-pyridin-3-ylpyrazol-1-yl)ethanamine
- N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine
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- インチ: 1S/C11H14N4/c1-12-5-6-15-9-11(8-14-15)10-3-2-4-13-7-10/h2-4,7-9,12H,5-6H2,1H3
- InChIKey: HKNVVPADJXOIIB-UHFFFAOYSA-N
- ほほえんだ: N1(C=C(C=N1)C1C=NC=CC=1)CCNC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 185
- トポロジー分子極性表面積: 42.7
- 疎水性パラメータ計算基準値(XlogP): 0.3
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.1±0.1 g/cm3
- ふってん: 380.0±32.0 °C at 760 mmHg
- フラッシュポイント: 178.7±24.6 °C
N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N303556-1g |
n-methyl-2-(4-(pyridin-3-yl)-1h-pyrazol-1-yl)ethan-1-amine |
2097979-37-6 | 1g |
$ 660.00 | 2022-06-03 | ||
TRC | N303556-100mg |
n-methyl-2-(4-(pyridin-3-yl)-1h-pyrazol-1-yl)ethan-1-amine |
2097979-37-6 | 100mg |
$ 115.00 | 2022-06-03 | ||
TRC | N303556-500mg |
n-methyl-2-(4-(pyridin-3-yl)-1h-pyrazol-1-yl)ethan-1-amine |
2097979-37-6 | 500mg |
$ 435.00 | 2022-06-03 |
N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine 関連文献
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amineに関する追加情報
N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine (CAS No. 2097979-37-6): A Comprehensive Overview
In the rapidly evolving field of medicinal chemistry and drug discovery, N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine (CAS No. 2097979-37-6) has emerged as a compound of significant interest. This heterocyclic amine, characterized by its unique pyrazole and pyridine moieties, has garnered attention for its potential applications in pharmaceutical research and development. With the increasing demand for novel therapeutic agents, researchers are actively exploring the properties and applications of this compound, making it a hot topic in scientific discussions and literature.
The molecular structure of N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine features a pyridine ring attached to a pyrazole core, which is further linked to an ethylamine chain with a methyl substitution. This structural configuration imparts distinct chemical properties that are valuable in drug design. The presence of both nitrogen-rich heterocycles enhances the compound's ability to interact with biological targets, particularly enzymes and receptors involved in various disease pathways. As the pharmaceutical industry continues to focus on small molecule drug discovery, compounds like 2097979-37-6 are being investigated for their potential to modulate key biological processes.
One of the most searched questions in recent times revolves around the biological activity of pyridine-pyrazole derivatives, and N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine fits perfectly into this category. Researchers are particularly interested in its potential as a kinase inhibitor, given the importance of kinases in cancer and inflammatory diseases. The compound's ability to bind to ATP-binding sites of kinases makes it a promising candidate for further development. Additionally, its physicochemical properties, such as solubility and stability, are being optimized to enhance its drug-like characteristics, addressing another common query in medicinal chemistry forums.
The synthesis of N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine typically involves multi-step organic reactions, starting with the formation of the pyrazole ring followed by functionalization with the pyridine and ethylamine groups. Recent advancements in green chemistry have also influenced the synthesis protocols, with researchers exploring more sustainable and efficient methods to produce this compound. This aligns with the growing trend of environmentally friendly synthesis in the chemical industry, a topic frequently searched by professionals and students alike.
In terms of applications, 2097979-37-6 is being studied for its potential in treating neurological disorders, given its ability to cross the blood-brain barrier. The compound's interaction with neurotransmitter receptors is a key area of investigation, especially in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. This connection to high-impact medical research further elevates its profile in scientific literature and online searches.
Market dynamics for N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine reflect the broader trends in the pharmaceutical intermediates sector. With increasing investment in drug discovery and personalized medicine, the demand for specialized compounds like this is expected to rise. Suppliers and manufacturers are focusing on scaling up production while maintaining high purity standards, addressing another common concern among researchers about compound sourcing and quality.
From a safety perspective, while N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine is not classified as hazardous under standard regulations, proper handling procedures are always recommended in laboratory settings. This includes the use of personal protective equipment and adherence to good laboratory practices, topics that are frequently searched by new researchers entering the field.
Looking ahead, the future of 2097979-37-6 appears promising as research continues to uncover its full potential. With the integration of computational chemistry and AI-assisted drug design, the optimization of this compound's derivatives is becoming more efficient. These cutting-edge approaches are answering many researcher questions about structure-activity relationships and molecular docking studies, making this compound a perfect example of modern drug discovery paradigms.
For those interested in purchasing or researching N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine, it's important to verify the CAS No. 2097979-37-6 and consult reliable suppliers who can provide comprehensive analytical data. The compound's purity, typically verified by HPLC or LC-MS, is crucial for research applications, addressing another common query among potential users.
In conclusion, N-Methyl-2-(4-(pyridin-3-yl)-1H-pyrazol-1-yl)ethan-1-amine represents an exciting area of research in medicinal chemistry. Its unique structural features and potential therapeutic applications make it a compound worth watching in the coming years. As research progresses and more data becomes available, we can expect to see increased discussion and investigation surrounding this interesting molecule and its derivatives in scientific literature and online forums.
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